molecular formula C26H22Cl2N2O4 B295573 4-{3,5-Dichloro-2-[3-(4-methylphenoxy)propoxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione

4-{3,5-Dichloro-2-[3-(4-methylphenoxy)propoxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione

カタログ番号 B295573
分子量: 497.4 g/mol
InChIキー: MCMATWGGZDDQPB-PXLXIMEGSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-{3,5-Dichloro-2-[3-(4-methylphenoxy)propoxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione, commonly known as DCP-LA, is a synthetic compound that has been studied for its potential therapeutic benefits in various fields of medicine. This molecule belongs to the pyrazolidinedione class of compounds and is known for its anti-inflammatory and antioxidant properties.

作用機序

The exact mechanism of action of DCP-LA is not fully understood, but it is believed to act through multiple pathways. DCP-LA has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in inflammation and cell survival. DCP-LA also activates the peroxisome proliferator-activated receptor gamma (PPARγ), which regulates lipid metabolism and insulin sensitivity. Additionally, DCP-LA has been shown to scavenge free radicals and reduce oxidative stress.
Biochemical and Physiological Effects
DCP-LA has been shown to have various biochemical and physiological effects in different tissues and organs. In the brain, DCP-LA has been shown to protect against neuronal damage and improve cognitive function. In the retina, DCP-LA has been shown to reduce inflammation and oxidative stress, leading to improved visual function. In the skin, DCP-LA has been shown to reduce inflammation and improve wound healing. In the gastrointestinal tract, DCP-LA has been shown to reduce inflammation and protect against ulcer formation. In the cardiovascular system, DCP-LA has been shown to reduce inflammation and protect against atherosclerosis.

実験室実験の利点と制限

One of the advantages of using DCP-LA in lab experiments is its well-established safety profile. DCP-LA has been shown to be non-toxic and well-tolerated in animal studies and human clinical trials. Another advantage is its versatility, as it can be used in various experimental models and cell types. However, one limitation of using DCP-LA is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings. Additionally, the cost of synthesizing DCP-LA can be a limiting factor for some researchers.

将来の方向性

There are several future directions for research on DCP-LA. One area of interest is the potential use of DCP-LA in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is the use of DCP-LA in the treatment of retinal diseases such as diabetic retinopathy and age-related macular degeneration. Additionally, further studies are needed to elucidate the exact mechanism of action of DCP-LA and to identify potential drug targets for this compound. Finally, there is a need for more studies to evaluate the safety and efficacy of DCP-LA in humans, particularly in the context of various disease states.

合成法

DCP-LA can be synthesized through a multi-step process starting from 3,5-dichloro-2-hydroxybenzaldehyde and 4-methylphenol. The synthesis involves the formation of various intermediates, including 3,5-dichloro-2-(4-methylphenoxy)benzaldehyde and 4-(3,5-dichloro-2-hydroxybenzylidene)-3-methylphenol, which are then coupled with 1-phenyl-3,5-pyrazolidinedione to produce DCP-LA. The purity of the final product can be improved through recrystallization and column chromatography.

科学的研究の応用

DCP-LA has been studied extensively for its potential therapeutic benefits in various fields of medicine. In neurology, DCP-LA has been shown to have neuroprotective effects against ischemic brain damage and neurodegenerative diseases such as Alzheimer's and Parkinson's. In ophthalmology, DCP-LA has been studied for its potential to treat retinal diseases such as diabetic retinopathy and age-related macular degeneration. DCP-LA has also been studied for its anti-inflammatory and antioxidant properties in the fields of dermatology, gastroenterology, and cardiovascular medicine.

特性

分子式

C26H22Cl2N2O4

分子量

497.4 g/mol

IUPAC名

(4E)-4-[[3,5-dichloro-2-[3-(4-methylphenoxy)propoxy]phenyl]methylidene]-1-phenylpyrazolidine-3,5-dione

InChI

InChI=1S/C26H22Cl2N2O4/c1-17-8-10-21(11-9-17)33-12-5-13-34-24-18(14-19(27)16-23(24)28)15-22-25(31)29-30(26(22)32)20-6-3-2-4-7-20/h2-4,6-11,14-16H,5,12-13H2,1H3,(H,29,31)/b22-15+

InChIキー

MCMATWGGZDDQPB-PXLXIMEGSA-N

異性体SMILES

CC1=CC=C(C=C1)OCCCOC2=C(C=C(C=C2Cl)Cl)/C=C/3\C(=O)NN(C3=O)C4=CC=CC=C4

SMILES

CC1=CC=C(C=C1)OCCCOC2=C(C=C(C=C2C=C3C(=O)NN(C3=O)C4=CC=CC=C4)Cl)Cl

正規SMILES

CC1=CC=C(C=C1)OCCCOC2=C(C=C(C=C2Cl)Cl)C=C3C(=O)NN(C3=O)C4=CC=CC=C4

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。